molecular formula C14H19N3O4 B15185415 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one CAS No. 86267-12-1

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Cat. No.: B15185415
CAS No.: 86267-12-1
M. Wt: 293.32 g/mol
InChI Key: WWTCNESOMRBVBL-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrido-oxazine core, and a hydroxypropyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido-oxazine ring system.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via nucleophilic substitution reactions, often using reagents like epoxides or halohydrins.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution or addition reactions, utilizing morpholine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring and hydroxypropyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its combination of a morpholine ring, a hydroxypropyl group, and a pyrido-oxazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

86267-12-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

4-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C14H19N3O4/c18-11(8-16-4-6-20-7-5-16)9-17-13(19)10-21-12-2-1-3-15-14(12)17/h1-3,11,18H,4-10H2

InChI Key

WWTCNESOMRBVBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C(=O)COC3=C2N=CC=C3)O

Origin of Product

United States

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